methyl(3E)-5,5-dimethylhex-3-enoate

Description

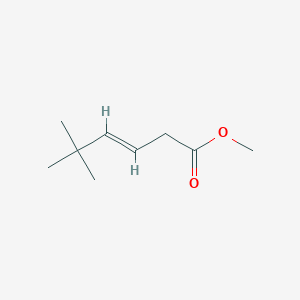

Methyl(3E)-5,5-dimethylhex-3-enoate is an unsaturated ester characterized by a branched alkyl chain with a trans-configuration (E) at the C3 double bond and a methyl ester functional group. Its molecular formula is C₉H₁₄O₂, and its structure includes a 5,5-dimethyl substitution on the hex-3-enoate backbone.

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

methyl (E)-5,5-dimethylhex-3-enoate |

InChI |

InChI=1S/C9H16O2/c1-9(2,3)7-5-6-8(10)11-4/h5,7H,6H2,1-4H3/b7-5+ |

InChI Key |

JXTGLLKAOIUVMJ-FNORWQNLSA-N |

Isomeric SMILES |

CC(C)(C)/C=C/CC(=O)OC |

Canonical SMILES |

CC(C)(C)C=CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3E)-5,5-dimethylhex-3-enoate typically involves the esterification of 5,5-dimethylhex-3-enoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

5,5-dimethylhex-3-enoic acid+methanolH2SO4this compound+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl(3E)-5,5-dimethylhex-3-enoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding carboxylic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Although esters are generally resistant to oxidation, under specific conditions, they can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or sulfuric acid (H2SO4), or basic hydrolysis using sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.

Major Products Formed

Hydrolysis: 5,5-dimethylhex-3-enoic acid and methanol.

Reduction: 5,5-dimethylhex-3-en-1-ol.

Oxidation: 5,5-dimethylhex-3-enoic acid or other oxidized derivatives.

Scientific Research Applications

Methyl(3E)-5,5-dimethylhex-3-enoate has several applications in scientific research:

Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl(3E)-5,5-dimethylhex-3-enoate depends on its specific application and the context in which it is used

Enzyme Inhibition: Esters can act as inhibitors of specific enzymes by binding to their active sites and preventing substrate access.

Receptor Binding: Esters may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

Metabolic Pathways: Esters can be metabolized by enzymes such as esterases, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Spectral Comparisons

The following table summarizes key differences between methyl(3E)-5,5-dimethylhex-3-enoate and related esters based on molecular structure, spectral data, and synthesis pathways:

Key Observations :

- Branching vs. Linearity: The 5,5-dimethyl substitution in the target compound introduces steric hindrance, likely reducing reactivity in nucleophilic additions compared to linear esters like methyl oleate or linoleate .

- Double Bond Position : The trans-configuration at C3 may influence boiling points and solubility relative to cis-isomers (e.g., methyl petroselinate [3e], which has a cis-configuration) .

- Spectral Signatures: While direct NMR data for this compound are unavailable, analogous compounds like [5] show distinct peaks for conjugated systems (e.g., δ 5.34 for =CH) and ester moieties (δ 4.59 for -CH₂O), suggesting similar features in the target compound .

Biological Activity

Methyl(3E)-5,5-dimethylhex-3-enoate is an organic compound belonging to the class of esters. Its unique structure, characterized by a double bond and branched alkyl groups, imparts distinct chemical properties that are of significant interest in various scientific fields, including biology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the following structural formula:

This structure contributes to its reactivity in various chemical reactions such as oxidation, reduction, and substitution. The double bond can undergo electrophilic addition reactions, while the ester group is susceptible to hydrolysis by enzymes like esterases and lipases.

The biological activity of this compound primarily revolves around its interaction with enzymes. The ester bond can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis is crucial for its role in metabolic pathways where esters are involved. Additionally, the compound can participate in electrophilic addition reactions due to its double bond, facilitating interactions with various biological molecules.

Applications in Scientific Research

This compound has several applications across different domains:

- Organic Synthesis : It serves as a valuable intermediate for synthesizing more complex organic molecules due to its reactivity.

- Biological Studies : The compound is utilized in enzyme-catalyzed reaction studies, particularly those involving esterases and lipases.

- Pharmacological Research : Investigating the pharmacological properties of esters like this compound may lead to new drug developments.

- Flavor and Fragrance Industry : Its pleasant odor makes it suitable for use in producing fragrances and flavorings.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl(3E)-hex-3-enoate | Lacks additional methyl groups at the 5-position | Different reactivity and physical properties |

| Ethyl(3E)-5,5-dimethylhex-3-enoate | Contains an ethyl group instead of a methyl group | Affects solubility and boiling point |

| Methyl(3Z)-5,5-dimethylhex-3-enoate | Z-configuration leads to different stereochemistry | Varies in reactivity compared to E-isomer |

This comparative analysis highlights how structural differences influence biological activity and chemical reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.